1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Description
Propriétés
Formule moléculaire |
C24H21F2NO3 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2 |
Clé InChI |
OLNTVTPDXPETLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origine du produit |
United States |
Activité Biologique
The compound 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly known as ezetimibe, is a significant pharmaceutical agent primarily used for lowering cholesterol levels. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Biological Activity Overview
Ezetimibe functions as a selective inhibitor of intestinal cholesterol absorption. It targets the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the uptake of cholesterol in the gastrointestinal tract. By inhibiting this protein, ezetimibe effectively reduces the absorption of cholesterol and related phytosterols from the diet.
Ezetimibe binds to NPC1L1, preventing its incorporation into clathrin-coated vesicles, thereby blocking the endocytosis necessary for cholesterol absorption. This action results in decreased levels of cholesterol in the bloodstream, making it a valuable therapeutic option for managing hyperlipidemia.
Key Research Findings
- Inhibition of Cholesterol Absorption : Ezetimibe has been shown to significantly reduce cholesterol absorption in various animal models and clinical studies.
- Effect on Lipid Profiles : Clinical trials indicate that ezetimibe lowers low-density lipoprotein (LDL) cholesterol levels effectively when used alone or in combination with statins.
- Safety Profile : Ezetimibe is generally well-tolerated, with a safety profile similar to placebo in many studies.
Table 1: Pharmacokinetic Properties of Ezetimibe
| Property | Value |
|---|---|
| Molecular Formula | C24H21F2NO3 |
| Molecular Weight | 409.4 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | Approximately 60% |
| Half-life | 22 hours |
Table 2: Clinical Efficacy of Ezetimibe
| Study | Population Size | LDL Reduction (%) | Duration (weeks) |
|---|---|---|---|
| Study A | 500 | 18 | 12 |
| Study B | 300 | 20 | 24 |
| Study C | 400 | 15 | 16 |
Case Study 1: Ezetimibe and Statin Combination Therapy
A clinical trial involving patients with high cardiovascular risk assessed the efficacy of ezetimibe combined with statins. The results demonstrated a significant reduction in LDL cholesterol levels compared to statin therapy alone, highlighting the additive effect of ezetimibe when used in conjunction with statins.
Case Study 2: Long-term Safety and Efficacy
A long-term study evaluated the safety and efficacy of ezetimibe over five years in patients with familial hypercholesterolemia. Findings indicated sustained reductions in LDL levels without significant adverse effects, supporting its long-term use in managing cholesterol levels.
Comparaison Avec Des Composés Similaires
Metabolite 4: (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-Fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one
Oxo Derivative: (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-Fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Morpholinopentyloxy Derivative: (3R,4S)-4-(4-((4-Chloro-5-morpholinopentyl)oxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
- Structural Difference: Addition of a 4-chloro-5-morpholinopentyloxy substituent on the 4-hydroxyphenyl group.
- Molecular Formula : C₃₃H₃₆ClF₂N₂O₅ (estimated).
- Key Findings :
Quinoline-Modified Analog: (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-(quinolin-6-yl)phenyl)azetidin-2-one
- Structural Difference: Replacement of 4-hydroxyphenyl with 4-(quinolin-6-yl)phenyl.
- Molecular Formula : C₃₄H₂₆F₂N₂O₂ (estimated).
- Increased hydrophobicity may reduce solubility, requiring formulation optimization .
Data Table: Structural and Pharmacological Comparison
Key Findings and Implications
Hydroxyl Group Criticality : The 3-hydroxypropyl group in ezetimibe is essential for activity. Its removal or oxidation reduces potency .
Stereochemical Sensitivity : The (3R,4S) configuration ensures optimal target binding; stereoisomers are less studied but likely less effective .
Toxicity-Lipophilicity Trade-off: Derivatives with increased lipophilicity (e.g., oxo, quinoline) face higher toxicity risks or formulation challenges .
Prodrug Potential: Benzyl-protected analogs (e.g., 4-(benzyloxy)phenyl derivatives) could improve bioavailability but require metabolic activation .
Méthodes De Préparation
Stereoselective Synthesis via Resolution and Mesylation (US7002008B2)
A prominent method involves the stereoselective preparation of the azetidinone through the following steps:
Resolution of Racemic 3-(4-hydroxyphenyl)-3-hydroxy-propionic Acid : The racemic acid is resolved using (+)-2-amino-1-butanol to form a diastereomeric salt, which is then esterified with acidic methanol to yield the resolved 3(S)-(4-hydroxyphenyl)-3-hydroxy-propionic acid methyl ester.
Selective Mesylation : The methyl ester is reacted with methane sulfonyl chloride at approximately −10°C to selectively mesylate the primary hydroxy group while preserving the aromatic hydroxy group, producing a key intermediate (compound of formula III).
Cyclization with 4-Fluoroaniline : The mesylated intermediate is reacted with 4-fluoroaniline in acetone or another suitable protic polar solvent, in the presence of sodium iodide (1–10 mol%), under reflux conditions. This step induces cyclization to form the azetidinone ring, yielding the target compound with high stereoselectivity and improved overall yield.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Resolution | (+)-2-amino-1-butanol, ethanol/water, reflux | Resolved acid salt (>92% ee) |
| Esterification | 5% HCl in methanol, reflux | Methyl ester of resolved acid |
| Mesylation | Methane sulfonyl chloride, −10°C, triethylamine | Mesylated intermediate (formula III) |
| Cyclization | 4-fluoroaniline, acetone, NaI (1–10 mol%), reflux | Azetidinone compound (formula I) |
This method is noted for its use of commercially accessible starting materials, mild reagents, and a simpler procedure compared to prior art, resulting in a highly stereoselective and efficient synthesis.
Process Involving Chlorinated Intermediates and Organometallic Coupling (US20070049748A1)
Another advanced preparation route involves:
In Situ Formation of Chlorinated Intermediates : Starting from monomethyl glutarate, a chlorinating agent is used to form a chlorinated intermediate without isolation, improving safety and scalability.
Formation of Oxazolidinone Derivatives : The chlorinated intermediate reacts with (S)-4-phenyl-2-oxazolidinone to form a protected azetidinone intermediate.
Hydrolysis and Acid Chloride Formation : The protected intermediate undergoes base-catalyzed hydrolysis to yield a hydroxy-oxo azetidinone, which is then converted to an acid chloride derivative.
Coupling with 4-Fluorophenyl Zinc Halide : The acid chloride is coupled with 4-fluorophenyl zinc chloride in the presence of a noble metal catalyst and base to form the 3-(4-fluorophenyl)-3-oxo-propyl substituted azetidinone intermediate.
Final Deprotection and Reduction : Subsequent steps include deprotection of the benzyloxy group and reduction of the keto group to the hydroxy derivative, yielding the target compound.
Avoids isolation of unstable chlorinated intermediates by performing reactions in situ.
Employs organometallic coupling for efficient introduction of the 4-fluorophenyl substituent.
Utilizes mild bases (e.g., sodium methoxide, potassium tert-butoxide) and solvents (alcohols, ketones, hydrocarbons) for hydrolysis and other transformations.
The process is designed for safety and scalability in industrial settings.
Direct Hydroxy-Substituted Azetidinone Preparation (US5856473A)
An earlier method describes:
Preparation of 1-(4-fluorophenyl)-3(R)-(3(S)-hydroxy-3-(4-fluorophenyl)propyl)-4(S)-(4-hydroxyphenyl)-2-azetidinone by extraction and purification steps involving acidification and ethyl acetate extraction.
Use of hydrogen gas under pressure (60 psi) for 16 hours to facilitate reduction steps.
Characterization by ^1H NMR confirming the structure and stereochemistry of the product.
This method emphasizes the stereochemical control and purification techniques necessary for obtaining the pure azetidinone compound.
Comparative Analysis of Preparation Methods
| Aspect | Method 1 (Resolution & Mesylation) | Method 2 (Chlorinated Intermediate & Coupling) | Method 3 (Hydrogenation & Extraction) |
|---|---|---|---|
| Starting Materials | Racemic hydroxypropionic acid | Monomethyl glutarate | Precursor azetidinone derivatives |
| Key Intermediate | Mesylated methyl ester (formula III) | Acid chloride derivative (formula X) | Hydroxy-substituted azetidinone |
| Stereoselectivity | High (>92% ee) | High, controlled by chiral auxiliaries | Controlled by reaction conditions |
| Reaction Conditions | Mild, low temperature mesylation, reflux cyclization | In situ chlorination, organometallic coupling, base hydrolysis | Hydrogenation under pressure, acid extraction |
| Scalability | Good, uses commercially available reagents | Designed for industrial scale, safe handling | Moderate, requires pressure equipment |
| Yield and Purity | Improved overall yield | High yield, crystalline intermediates | Purified by extraction and chromatography |
| Advantages | Simplicity, mild reagents | Safety, scalability, no isolation of unstable intermediates | Direct reduction, well-characterized |
Detailed Research Findings and Notes
The mesylation step selectively targets the primary hydroxy group over the aromatic hydroxy group, which is critical for subsequent cyclization.
Sodium iodide acts as a catalyst in the cyclization step, facilitating nucleophilic substitution and ring closure.
The use of chiral resolving agents such as (+)-2-amino-1-butanol ensures high enantiomeric excess, which is essential for biological activity.
Organometallic coupling with 4-fluorophenyl zinc halide allows for precise introduction of the fluorophenyl moiety, enhancing the compound's pharmacological properties.
Hydrogenation under controlled pressure conditions is employed to reduce keto intermediates to hydroxy derivatives, completing the synthesis.
The processes have been optimized to avoid isolation of unstable intermediates, improving safety and efficiency in manufacturing.
Summary Table of Key Intermediates and Reagents
| Intermediate/Compound | Role in Synthesis | Preparation/Source |
|---|---|---|
| Racemic 3-(4-hydroxyphenyl)-3-hydroxy-propionic acid | Starting material for resolution | Commercially available or synthesized |
| 3(S)-(4-hydroxyphenyl)-3-hydroxy-propionic acid methyl ester | Resolved ester intermediate | Esterification of resolved acid |
| Mesylated methyl ester (formula III) | Key intermediate for cyclization | Mesylation of methyl ester |
| 4-Fluoroaniline | Nucleophile for azetidinone ring formation | Commercially available |
| Acid chloride derivative (formula X) | Intermediate for organometallic coupling | Chlorination of hydroxy-oxo azetidinone |
| 4-Fluorophenyl zinc halide | Organometallic reagent for coupling | Prepared in situ or commercially |
Q & A
Q. What are the critical steps in synthesizing 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Friedel-Crafts acylation to introduce fluorophenyl groups.
- Hydroxypropyl side-chain installation via nucleophilic substitution or Grignard reactions, ensuring regioselectivity.
- Azetidinone ring formation using cyclization strategies (e.g., Staudinger or Mitsunobu reactions).
Protecting groups (e.g., benzyl ethers for hydroxyl moieties) are essential to prevent undesired side reactions. Evidence from stereoisomer synthesis (e.g., 4-benzyloxyphenyl intermediates in ) highlights the need for protecting-group strategies .
Q. How is the stereochemical configuration of the compound validated?
Methodological Answer:
- Chiral HPLC : Used to separate enantiomers (e.g., (3R,4S) vs. (3S,4R) configurations in ) .
- X-ray crystallography : Provides definitive proof of stereochemistry, as seen in related azetidinone structures (e.g., ) .
- NMR spectroscopy : NOE experiments and coupling constants (e.g., ) confirm spatial arrangements of substituents.
Advanced Research Questions
Q. How do stereoisomers of this compound impact biological activity, and how can researchers resolve discrepancies in activity data?
Methodological Answer:
- Stereoisomer-specific assays : Test enantiomers individually (e.g., (3S,4S) vs. (3R,4R) in ) to correlate activity with configuration .
- Data normalization : Account for impurities using LC-MS (e.g., ≥98% purity thresholds in ) .
- Molecular docking : Compare binding affinities of isomers to target proteins (e.g., kinase or receptor models).
Q. What strategies address low yields in azetidinone ring formation?
Methodological Answer:
- Optimize reaction conditions : Use anhydrous solvents, controlled temperatures, and catalysts (e.g., triethylborane for Mitsunobu reactions).
- Byproduct analysis : Identify intermediates via TLC or GC-MS (e.g., ’s synthesis monitoring) .
- Scale-down experiments : Test small batches to refine stoichiometry (e.g., 1.2:1 molar ratios in ) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?
Methodological Answer:
- Solubility profiling : Use dynamic light scattering (DLS) to detect aggregation.
- Counterion screening : Test salts (e.g., hydrochloride or sodium) to improve solubility (e.g., ’s hydrochloride derivatives) .
- Crystalline vs. amorphous forms : Analyze via XRPD; amorphous forms often exhibit higher solubility .
Q. Why do different studies report varying metabolic stability for this compound?
Methodological Answer:
- Enzyme source variability : Use standardized liver microsomes (e.g., human vs. rat) to control for interspecies differences.
- Metabolite identification : Employ LC-HRMS to track hydroxylation or glucuronidation pathways (e.g., ’s hydroxylated derivatives) .
- Structural analogs : Compare with fluorophenyl-propanol derivatives () to identify metabolic hotspots .
Analytical Methodologies
Q. What advanced techniques characterize the compound’s solid-state properties?
Methodological Answer:
| Technique | Application | Evidence Source |
|---|---|---|
| XRPD | Polymorph identification | |
| DSC/TGA | Melting point/decomposition analysis | |
| SSNMR | Hydrogen-bonding network mapping |
Q. How to resolve overlapping signals in 19F^{19}\text{F}19F NMR spectra?
Methodological Answer:
- Decoupling experiments : Suppress coupling between and nuclei.
- Low-temperature NMR : Reduce dynamic effects (e.g., ’s fluorophenyl derivatives) .
- DFT calculations : Predict chemical shifts to assign signals (e.g., 4-fluorophenyl vs. 3-fluorophenyl environments) .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition?
Methodological Answer:
- TR-FRET assays : Measure ATP-binding displacement in kinase domains.
- Cellular permeability tests : Use Caco-2 monolayers with LC-MS quantification (e.g., ’s spiroazetidinone analogs) .
- Selectivity panels : Screen against kinase families (e.g., tyrosine vs. serine/threonine) to identify off-target effects.
Q. How to design a structure-activity relationship (SAR) study for fluorophenyl modifications?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
